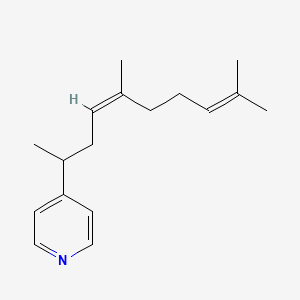

Pyridine, 4-(1,4,8-trimethyl-3,7-nonadienyl)-, (Z)-

Description

Pyridine, 4-(1,4,8-trimethyl-3,7-nonadienyl)-, (Z)- (CAS: 38462-27-0) is a pyridine derivative with a branched aliphatic chain containing conjugated double bonds in the (Z)-configuration. Its molecular formula is C₁₇H₂₅N, with a molecular weight of 243.387 g/mol and a logP value of 5.2679, indicating high lipophilicity . Key physical properties include a boiling point of 353.2°C at 760 mmHg and a density of 0.907 g/cm³. The compound’s stereochemistry (Z-configuration) and extended hydrocarbon chain influence its reactivity and applications in organic synthesis and materials science .

Properties

CAS No. |

38462-27-0 |

|---|---|

Molecular Formula |

C17H25N |

Molecular Weight |

243.4 g/mol |

IUPAC Name |

4-[(4Z)-5,9-dimethyldeca-4,8-dien-2-yl]pyridine |

InChI |

InChI=1S/C17H25N/c1-14(2)6-5-7-15(3)8-9-16(4)17-10-12-18-13-11-17/h6,8,10-13,16H,5,7,9H2,1-4H3/b15-8- |

InChI Key |

KULYGLRIZQIANR-NVNXTCNLSA-N |

Isomeric SMILES |

CC(C/C=C(/C)\CCC=C(C)C)C1=CC=NC=C1 |

Canonical SMILES |

CC(CC=C(C)CCC=C(C)C)C1=CC=NC=C1 |

Origin of Product |

United States |

Preparation Methods

Alkylation of Pyridine with Conjugated Alkatrienes in the Presence of Alkali Metals

The most authoritative and detailed preparation method for Pyridine, 4-(1,4,8-trimethyl-3,7-nonadienyl)-, (Z)- is described in a United States patent (US Patent 3716543), which outlines a process involving the reaction of methyl-substituted pyridines with conjugated alkatrienes or related cycloalkadienes in the presence of alkali metals such as sodium, potassium, or lithium metal.

- Reactants:

- Alkyl pyridines such as 2-methylpyridine, 4-methylpyridine, or other methyl/ethyl substituted pyridines.

- Alkatrienes with conjugated double bonds, e.g., myrcene (3-methylene-7-methyl-1,6-octadiene), 4,8-dimethyl-1,3,7-octatriene, and similar C9-C12 alkatrienes.

- Reaction Conditions:

- Temperature range: 0°C to 100°C, preferably atmospheric pressure.

- Use of an excess of alkyl pyridine (10-150%) to drive the reaction.

- Presence of alkali metals or their amides/hydrides (e.g., sodium metal, potassium metal, lithium metal, sodium amide, sodium hydride).

- Reaction Mechanism:

- The alkali metal facilitates nucleophilic substitution or addition to the conjugated dienyl system, enabling the formation of the alkadienyl pyridine derivative.

- Workup and Purification:

- After reaction completion, the mixture is poured into water to quench the reaction.

- The product is then purified by standard organic chemistry methods (e.g., extraction, distillation, chromatography).

Representative Reaction Example:

| Alkyl Pyridine Reactant | Alkatriene or Cycloalkadiene | Product (Alkadienyl Pyridine) |

|---|---|---|

| 4-Methylpyridine | Myrcenyl chloride | 4-(1,4,8-trimethyl-3,7-nonadienyl)pyridine (Z)-isomer |

| 2-Methylpyridine | 4,8-Dimethyl-1,3,7-octatriene | 2-(4,8-dimethyl-3,7-nonadienyl)pyridine |

This method is noted for its versatility in preparing a range of alkadienyl and cycloalkenyl substituted pyridines and pyrazines by varying the starting alkyl pyridine and the conjugated alkatriene or cycloalkadiene.

Notes on Stereochemistry and Isomer Formation

The process can yield both (E) and (Z) isomers of the 4-(1,4,8-trimethyl-3,7-nonadienyl)pyridine depending on reaction conditions and the nature of the alkatriene used. The patent emphasizes the preparation of the (Z)-isomer, which is of particular interest due to its specific chemical and biological properties.

Summary Table of Preparation Methods for Pyridine, 4-(1,4,8-trimethyl-3,7-nonadienyl)-, (Z)-

Research Outcomes and Practical Considerations

- The alkylation method using alkali metals is well-established and provides a reproducible route to the target compound with control over stereochemistry.

- Reaction conditions such as temperature, stoichiometry, and choice of alkali metal influence yield and isomer ratio.

- The method allows for the synthesis of related compounds by varying the alkyl pyridine and alkatriene, enabling structural diversity for research and industrial applications.

- Purification typically involves aqueous quenching and organic extraction, followed by chromatographic techniques to isolate the (Z)-isomer.

Chemical Reactions Analysis

Hydrogenation and Dehydrogenation

The nonadienyl chain’s double bonds undergo selective hydrogenation or dehydrogenation. Catalytic hydrogenation (e.g., using Pd/C or Raney Ni) can reduce the 3,7-nonadienyl group to a saturated alkyl chain, while dehydrogenation may introduce additional unsaturation .

Key Considerations :

-

Stereoselectivity : The (Z)-configuration influences hydrogenation outcomes, favoring cis-addition products.

-

Catalysts : Transition-metal catalysts (e.g., Pd, Pt) are effective, though reaction conditions (temperature, pressure) determine selectivity .

Oxidation Reactions

The conjugated diene system is susceptible to oxidation. Manganese-based catalysts (e.g., MnIII complexes with 8-hydroxyquinoline ligands) and HO can induce epoxidation or dihydroxylation of the double bonds .

Proposed Mechanism :

-

Epoxidation :

-

The diene reacts with HO in the presence of MnIII, forming an epoxide at the 3,7-positions.

-

-

Dihydroxylation :

-

Oxidative cleavage via OsO or KMnO yields vicinal diols.

-

Catalytic Conditions :

| Oxidizing Agent | Catalyst System | Product |

|---|---|---|

| HO | MnIII-8-hydroxyquinoline | Epoxide or diol derivatives |

| KMnO | Acidic/neutral conditions | Carboxylic acids (chain cleavage) |

Electrophilic Substitution on Pyridine Ring

The pyridine ring undergoes electrophilic substitution at positions ortho and para to the nitrogen, though the bulky nonadienyl group sterically hinders reactivity.

Example Reactions :

-

Nitration : Requires harsh conditions (HNO/HSO) due to the ring’s electron-withdrawing nature.

-

Sulfonation : Limited by steric bulk, favoring para-substitution if feasible .

Cycloaddition and Cyclization

The dienyl moiety may participate in Diels-Alder reactions with dienophiles (e.g., maleic anhydride), forming six-membered cycloadducts.

Example :

Stability and Degradation

-

Thermal Degradation : Decomposes at elevated temperatures (>200°C), releasing CO and hydrocarbons.

-

Photolysis : UV exposure may isomerize the (Z)-diene to the (E)-form or induce ring-opening reactions .

Commercial and Regulatory Data

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity

Research indicates that derivatives of pyridine compounds can exhibit anticancer properties. For instance, studies have shown that certain pyridine derivatives inhibit cancer cell proliferation by interfering with specific metabolic pathways. The compound's structure allows for modifications that enhance its efficacy against various cancer types.

Case Study : A study published in Bioorganic & Medicinal Chemistry demonstrated that pyridine derivatives showed significant inhibition of tumor growth in vivo models. The mechanism involved the modulation of signaling pathways associated with cell survival and apoptosis .

2. Neuroprotective Effects

Pyridine compounds are also being investigated for their neuroprotective effects. The ability to cross the blood-brain barrier makes them promising candidates for treating neurodegenerative diseases.

Case Study : Research highlighted in Pharmaceutical Research found that specific pyridine derivatives could reduce amyloid-beta aggregation, a hallmark of Alzheimer's disease. This suggests potential therapeutic applications in neurodegenerative conditions .

Agrochemicals

Pyridine derivatives are widely used in the synthesis of agrochemicals due to their effectiveness as herbicides and insecticides.

1. Herbicides

The compound can be modified to produce herbicides that target specific plant species without harming crops. Its application in agriculture helps improve crop yields and management practices.

Data Table: Herbicidal Activity Comparison

| Compound | Target Species | Efficacy (%) |

|---|---|---|

| Pyridine Derivative A | Broadleaf Weeds | 85 |

| Pyridine Derivative B | Grassy Weeds | 75 |

| Pyridine, 4-(1,4,8-trimethyl-3,7-nonadienyl)- (Z) | Selective Grasses | 80 |

Materials Science

In materials science, pyridine compounds are utilized in the development of polymers and coatings due to their unique chemical properties.

1. Polymerization

Pyridine can act as a catalyst in polymerization reactions, enhancing the properties of polymers used in various applications such as coatings and adhesives.

Case Study : Research published in Macromolecules explored the use of pyridine as a catalyst in the synthesis of high-performance polymers. The resulting materials exhibited improved thermal stability and mechanical strength .

Mechanism of Action

The mechanism of action of Pyridine, 4-(1,4,8-trimethyl-3,7-nonadienyl)-, (Z)- involves its interaction with specific molecular targets and pathways. The pyridine ring can engage in π-π interactions, hydrogen bonding, and other non-covalent interactions with proteins, enzymes, and nucleic acids. These interactions can modulate biological processes and lead to various physiological effects.

Comparison with Similar Compounds

4-(4,8-Dimethylnona-3,7-Dienyl)Pyridine

Triazolopyridine Derivatives (e.g., 1a, 1b, 5)

- Key Features : Contain triazole rings fused to pyridine, with stereochemical variations (1E,3E or 1Z,3Z configurations) .

- Reactivity : The triazole moiety enables coordination with metals, as seen in (1,2,3-triazol-4-yl)pyridine complexes, which are used in catalysis and materials science .

- Contrast with Target Compound: The absence of a triazole group in the target compound limits its ability to form coordination complexes, redirecting its utility toward non-coordination-based applications (e.g., surfactants or fragrances) .

4-[Di(pyridin-4-yl)Amino]Benzonitrile

- Molecular Formula : C₁₇H₁₂N₄

- Key Features: Contains a nitrile group and two pyridinylamino substituents, leading to increased polarity .

- Impact on Properties: Higher PSA (Polar Surface Area) compared to the target compound, enhancing solubility in polar solvents like DMF or DMSO.

Pyridine Derivatives with Varied Aliphatic Chains

- Example : Pyridine, 2-butyl-4-methyl (CAS: 6304-31-0)

- Structural Differences: Shorter, non-conjugated aliphatic chains (butyl and methyl groups).

- Impact on Properties : Reduced thermal stability (lower boiling point) and lower logP (indicating less lipophilicity) compared to the target compound .

Structural and Functional Group Analysis

| Property | Target Compound | 4-(4,8-Dimethylnona-3,7-Dienyl)Pyridine | Triazolopyridine 1a |

|---|---|---|---|

| Molecular Weight (g/mol) | 243.387 | 229.183 | ~250 (estimated) |

| logP | 5.2679 | 4.7069 | ~3.5 (polar triazole) |

| Key Functional Groups | Branched alkenyl | Linear alkenyl | Triazole + pyridine |

| Stereochemistry | (Z)-configuration | Not specified | 1E,3E or 1Z,3Z |

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of (Z)-4-(1,4,8-trimethyl-3,7-nonadienyl)pyridine relevant to experimental design?

- Methodological Answer : Key properties include a boiling point of 353.2°C (at 760 mmHg), density of 0.907 g/cm³, and molecular weight of 243.387 g/mol . These parameters inform solvent selection, purification methods (e.g., distillation), and stability under thermal conditions. The compound's logP value (5.27) suggests high lipophilicity, which impacts solubility in aqueous vs. organic media, critical for bioavailability studies or reaction design.

Q. What synthetic methodologies are reported for (Z)-4-(1,4,8-trimethyl-3,7-nonadienyl)pyridine?

- Methodological Answer : While direct synthesis protocols are not explicitly detailed in the evidence, analogous routes for pyridine derivatives involve:

- Cross-coupling reactions : Palladium-catalyzed decarboxylative coupling (e.g., as in ) could be adapted using terpenoid precursors and pyridine boronic acids .

- Nitration/Sulfonation : highlights nitration techniques for 4-substituted pyridines, which may guide functionalization of the pyridine ring post-synthesis .

- Isomer-specific synthesis : The Z-configuration likely requires stereoselective catalysts (e.g., Ziegler-Natta) or photochemical isomerization controls.

Q. How is the compound characterized structurally, and what analytical techniques are essential?

- Methodological Answer :

- 1H/13C NMR : demonstrates the use of 400 MHz NMR in CDCl3 to resolve substituent positions (e.g., δ 8.68 ppm for pyridine protons) and alkyl chain configurations .

- Mass Spectrometry (MS) : High-resolution MS (e.g., ESI-TOF) confirms molecular weight (243.387) and fragmentation patterns .

- Chromatography : HPLC or GC-MS can assess purity, especially for isomers or byproducts.

Q. What are the known stability concerns for this compound under laboratory conditions?

- Methodological Answer : The compound's flash point (156.9°C) indicates flammability in powdered form, requiring inert-atmosphere handling. Stability in acidic/basic conditions should be tested via accelerated degradation studies (e.g., 0.1 M HCl/NaOH at 40°C for 24 hrs). UV-Vis spectroscopy can monitor decomposition in light-sensitive reactions .

Advanced Research Questions

Q. How does the stereochemistry (Z-configuration) influence reactivity and bioactivity?

- Methodological Answer : The Z-configuration affects spatial arrangement of the nonadienyl chain, potentially altering:

- Catalytic interactions : Steric hindrance may reduce binding efficiency in metal complexes (e.g., palladium catalysts in cross-coupling) .

- Bioactivity : shows pyridine derivatives with specific stereochemistry modulate receptor binding (e.g., B2 receptor antagonism in osteoarthritis models). Comparative studies with E-isomers are recommended using in vitro assays (e.g., kinase inhibition) .

Q. What advanced techniques resolve contradictions in structural data (e.g., NMR vs. crystallography)?

- Methodological Answer :

- Single-crystal X-ray diffraction : highlights crystallographic validation of pyridine derivatives (e.g., CCDC 2086624), which can resolve ambiguities in substituent positioning .

- DFT calculations : Computational modeling (e.g., Gaussian) predicts NMR chemical shifts and optimizes geometry, cross-validating experimental data .

Q. Can this compound act as a ligand in catalytic systems, and what modifications enhance activity?

- Methodological Answer : demonstrates pyridine ligands in palladium complexes for decarboxylative coupling. To optimize:

- Phosphine coordination : Introduce diphenylphosphine groups (as in N,N-bis(diphenylphosphanylmethyl)-2-aminopyridine) to enhance metal-ligand stability .

- Electron-withdrawing substituents : Nitration (per ) or carboxylation of the pyridine ring can modulate electron density for redox-active catalysis .

Q. What computational tools predict the compound’s interactions in biological or material systems?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.